

Application Notes and Protocols for GSK963 Administration in C57BL/6 Mice

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Compound of Interest

Compound Name: GSK963

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These application notes provide a comprehensive overview of the administration and dosage of **GSK963**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in C57BL/6 mice. The protocols are based on established in vivo studies and are intended to guide researchers in designing and executing experiments involving this compound.

Overview of GSK963

GSK963 is a chiral small-molecule inhibitor of RIPK1 kinase, a key regulator of necroptosis, a form of programmed inflammatory cell death.[1][2][3] It is significantly more potent and selective than the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1).[1] **GSK963**'s high potency and selectivity, along with the availability of its inactive enantiomer, GSK'962, for use as a negative control, make it a valuable tool for studying the role of RIPK1-mediated necroptosis in various disease models.[1] Due to its relatively short half-life, **GSK963** is particularly well-suited for acute in vivo studies.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK963** from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of GSK963 in C57BL/6 Mice

Parameter	Details	Reference
Animal Model	C57BL/6 mice	[1][2]
Disease Model	TNF+zVAD-induced hypothermia (sterile shock)	[1]
Administration Route	Intraperitoneal (i.p.) injection	[1][2]
Effective Dosage Range	0.2 mg/kg - 2 mg/kg	[1][2]
Observed Effect	- 2 mg/kg: Complete protection from hypothermia.- 0.2 mg/kg: Significant protection from hypothermia.	[1][2]
Pharmacokinetic Study Dose	10 mg/kg (i.p.)	[1][4]

Table 2: In Vitro Potency of GSK963

Cell Line/Assay	Species	IC50	Reference
RIPK1 Kinase (FP binding assay)	Not specified	29 nM	[2]
L929 Fibrosarcoma (Necroptosis)	Murine	1 nM	[1]
U937 Monocytes (Necroptosis)	Human	4 nM	[1]
Bone Marrow-Derived Macrophages (Necroptosis)	Murine	3 nM	[3]

Experimental Protocols

Preparation of GSK963 for In Vivo Administration

Note: The solubility of **GSK963** can vary. It is crucial to ensure complete dissolution or a homogenous suspension for accurate dosing.

Protocol 1: Suspended Solution[2]

- Prepare a stock solution of **GSK963** in Dimethyl Sulfoxide (DMSO).
- Prepare a 20% solution of SBE- β -CD (Sulfobutylether- β -cyclodextrin) in sterile saline.
- For the final formulation, add 10% of the **GSK963** DMSO stock to 90% of the 20% SBE- β -CD in saline solution.
- Use sonication to aid in the formation of a uniform suspension. This formulation is suitable for intraperitoneal injection.[2]

Protocol 2: Clear Solution[2][5]

- Prepare a stock solution of **GSK963** in DMSO.
- For the final formulation, add 10% of the **GSK963** DMSO stock to 90% Corn Oil. This should result in a clear solution.[2]
- Alternatively, a clear solution for injection can be prepared with 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water (ddH₂O).[5]

In Vivo Efficacy Study: TNF+zVAD-Induced Hypothermia in C57BL/6 Mice

This protocol describes a common model to assess the in vivo efficacy of RIPK1 inhibitors.[1]

Materials:

- C57BL/6 mice
- **GSK963** (and inactive enantiomer GSK'962 as a negative control)
- Tumor Necrosis Factor (TNF)
- zVAD-FMK (pan-caspase inhibitor)
- Vehicle control (e.g., the solvent used to dissolve **GSK963**)

- Rectal probe for temperature monitoring

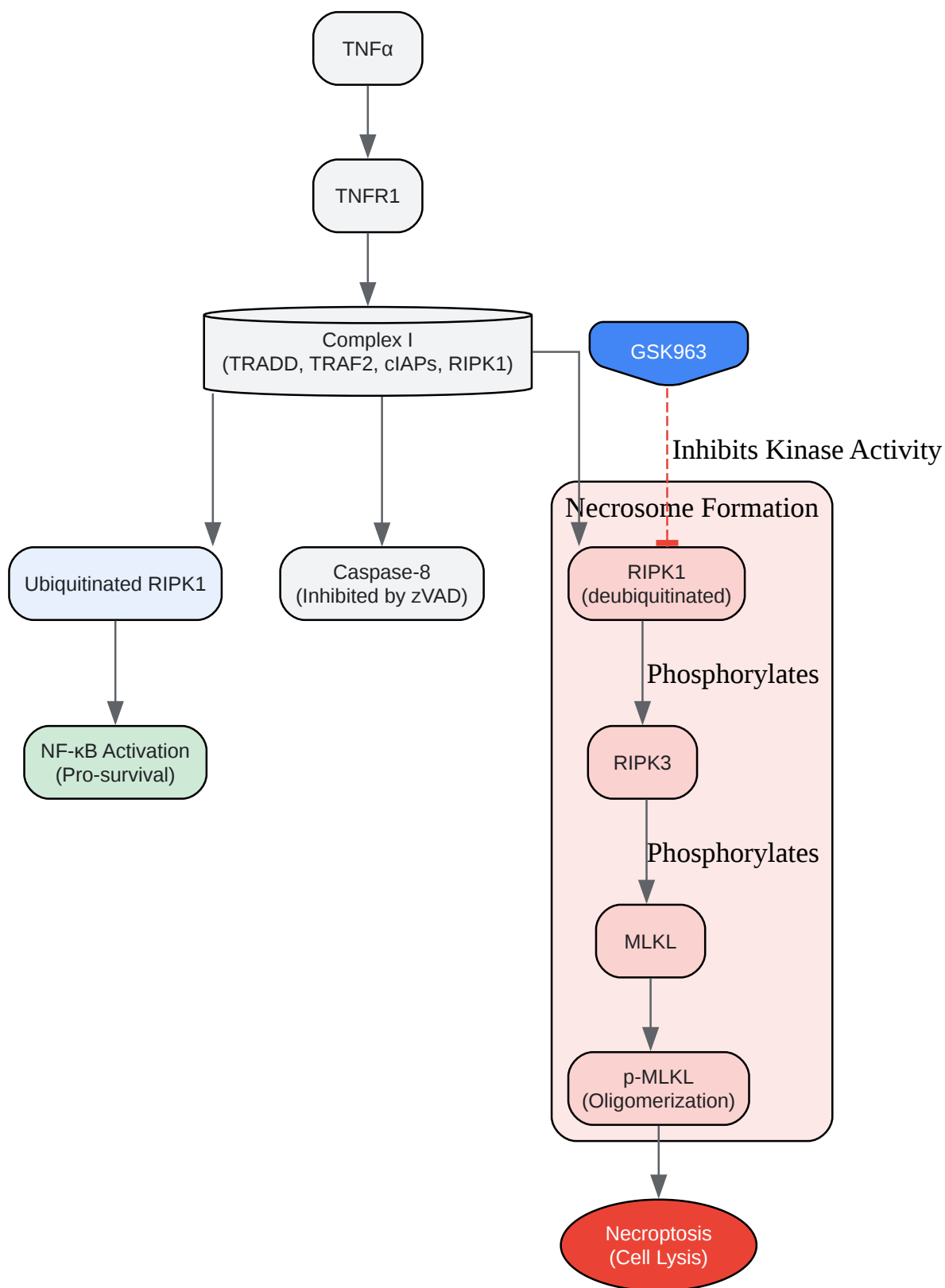
Procedure:

- Acclimatize C57BL/6 mice to the experimental conditions.
- Prepare **GSK963** and control solutions at the desired concentrations (e.g., for 0.2 mg/kg and 2 mg/kg doses).
- Administer **GSK963**, GSK'962 (e.g., at 20 mg/kg), or vehicle control via intraperitoneal (i.p.) injection.
- Fifteen minutes after the inhibitor/vehicle administration, induce sterile shock by intravenous (i.v.) injection of TNF (e.g., 1.25 mg/kg) and zVAD-FMK (e.g., 16.7 mg/kg).[\[1\]](#)
- Monitor the core body temperature of the mice using a rectal probe at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.[\[1\]](#)
- Record and analyze the temperature data to determine the protective effect of **GSK963** against TNF+zVAD-induced hypothermia.

Signaling Pathways and Experimental Workflows

RIPK1-Mediated Necroptosis Signaling Pathway

The following diagram illustrates the signaling cascade leading to necroptosis and the point of intervention for **GSK963**.

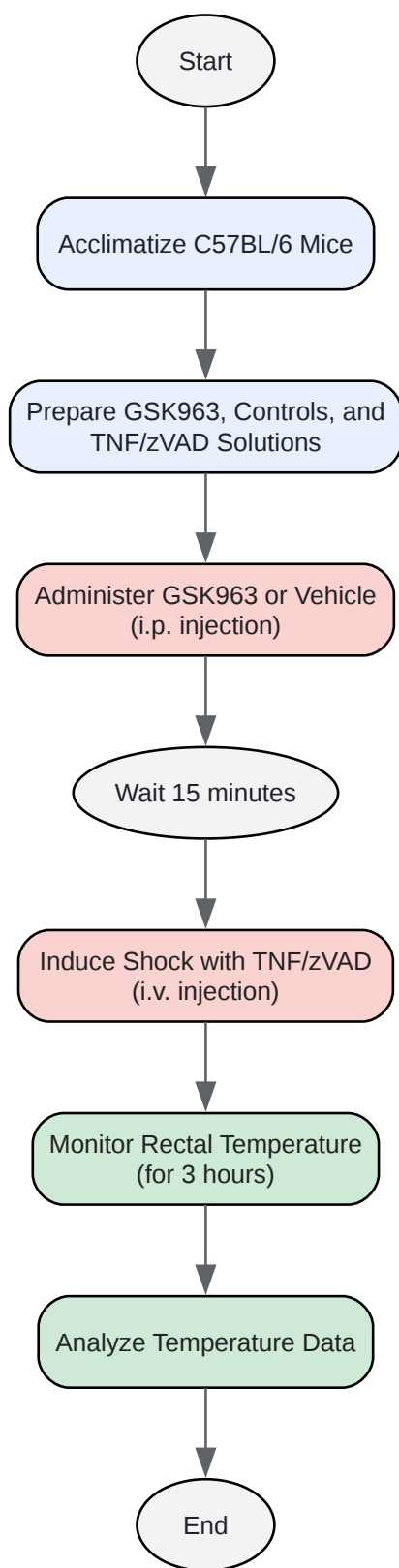


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Caption: RIPK1-mediated necroptosis pathway and **GSK963**'s mechanism of action.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the key steps in the experimental protocol for evaluating **GSK963** in the TNF+zVAD-induced shock model.



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Caption: Workflow for TNF+zVAD-induced hypothermia model in mice.

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